2,3-Dinitrofluoranthene
Overview
Description
2,3-Dinitrofluoranthene is a nitro-polycyclic aromatic hydrocarbon. It is a derivative of fluoranthene, characterized by the presence of two nitro groups at the 2 and 3 positions of the fluoranthene molecule. This compound is known for its mutagenic and carcinogenic properties and is often studied in the context of environmental pollution and its effects on human health .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dinitrofluoranthene can be synthesized through the nitration of fluoranthene. The nitration process typically involves the reaction of fluoranthene with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, including temperature and reaction time, are carefully controlled to achieve the desired substitution pattern .
Industrial Production Methods
The industrial production would require stringent control of reaction conditions and purification steps to ensure the quality and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dinitrofluoranthene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as sodium methoxide or potassium hydroxide in polar solvents are used for nucleophilic aromatic substitution reactions.
Major Products Formed
Reduction: The major products are 2,3-diaminofluoranthene.
Substitution: Depending on the substituents introduced, various substituted fluoranthene derivatives can be formed.
Scientific Research Applications
2,3-Dinitrofluoranthene has several scientific research applications:
Environmental Studies: It is used as a marker for studying the distribution and impact of nitro-polycyclic aromatic hydrocarbons in the environment.
Mutagenicity and Carcinogenicity Research: Due to its strong mutagenic and carcinogenic properties, it is used in studies investigating the mechanisms of chemical-induced mutagenesis and carcinogenesis.
Analytical Chemistry: It serves as a reference compound in the development of analytical methods for detecting and quantifying nitro-polycyclic aromatic hydrocarbons in environmental samples.
Mechanism of Action
The mechanism by which 2,3-Dinitrofluoranthene exerts its effects involves its metabolic activation to reactive intermediates that can form adducts with DNA. These DNA adducts can cause mutations, leading to carcinogenesis. The compound’s mutagenic and carcinogenic effects are primarily mediated through its interaction with cellular DNA, resulting in genetic damage .
Comparison with Similar Compounds
2,3-Dinitrofluoranthene is compared with other nitro-polycyclic aromatic hydrocarbons such as:
- 3,9-Dinitrofluoranthene
- 1,3-Dinitropyrene
- 1,6-Dinitropyrene
- 1,8-Dinitropyrene
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological effects. Compared to its isomers and other nitro-polycyclic aromatic hydrocarbons, it has distinct mutagenic and carcinogenic properties, making it a compound of particular interest in environmental and toxicological studies .
Properties
IUPAC Name |
2,3-dinitrofluoranthene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O4/c19-17(20)14-8-13-10-5-2-1-4-9(10)11-6-3-7-12(15(11)13)16(14)18(21)22/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHCFMUGIWBGJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC(=C4[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00147303 | |
Record name | Fluoranthene, 2,3-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00147303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105735-66-8 | |
Record name | Fluoranthene, 2,3-dinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105735668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluoranthene, 2,3-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00147303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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